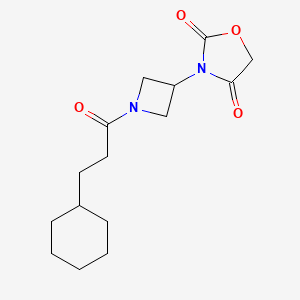

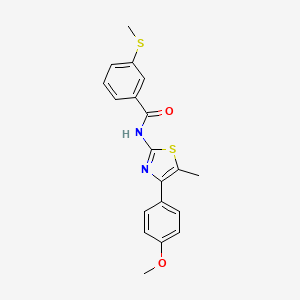

3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole (s) . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Scientific Research Applications

Synthesis Techniques

- Tandem Phosphorus-Mediated Carboxylative Condensation-Cyclization Reaction : This method uses atmospheric carbon dioxide for the novel and convenient synthesis of various oxazolidine-2,4-diones, including compounds like 3-(1-(3-Cyclohexylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione, under mild, transition-metal-free conditions (Zhang et al., 2015).

- Versatile Synthesis Routes : A two-step reaction sequence from α-ketols and isocyanates leading to 1,3-oxazolidine-2,4-diones has been reported, showcasing the versatility in synthesizing such compounds (Merino et al., 2010).

Agricultural Applications

- Famoxadone - A New Agricultural Fungicide : 3-Anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione (Famoxadone) is an oxazolidinone fungicide effective against pathogens infecting grapes, cereals, tomatoes, potatoes, and other crops. Its discovery and optimization mark significant progress in agricultural fungicides (Sternberg et al., 2001).

Synthesis of Related Compounds

- Microwave-Assisted Synthesis of N',N'-Disubstituted Alpha-Hydroxyhydrazides : This synthesis involves reacting substituted 3-amino-oxazolidin-2,4-diones with sodium methoxide in methanol, demonstrating the compound's role in creating chemically significant derivatives (Kurz & Widyan, 2005).

- Hetero-Diels-Alder Reactions for 3,4-Dihydro-2H-Pyrans : Demonstrating the utility of oxazolidinone derivatives in regio- and diastereoselective cycloadditions, leading to significant heterocyclic structures (Pałasz, 2005).

Pharmaceutical Synthesis

- Conversion of Potassium Benzylpenicillinate into Derivatives : A novel method involving the Norrish Type II photoreaction was used to synthesize azetidine-2,4-diones, highlighting the compound's relevance in antibiotic synthesis (Kaura & Stoodley, 1988).

Metabolic Studies

- Metabolism of an Oxazolidinedione Hypoglycemic Agent : Investigating the metabolism of a compound similar to this compound in liver microsomes and cytochrome P450 enzymes, contributing to understanding its pharmacokinetic properties (Agrawal et al., 2005).

Properties

IUPAC Name |

3-[1-(3-cyclohexylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c18-13(7-6-11-4-2-1-3-5-11)16-8-12(9-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMSCRXFIDBMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)

![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)

![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)